![molecular formula C17H14N4O4S B6532453 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 946346-08-3](/img/structure/B6532453.png)
2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan and thiazolo[4,5-d]pyridazine rings. These types of compounds are often studied in the field of organic chemistry and may have potential applications in various areas such as medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which can have significant effects on its chemical properties. The presence of nitrogen, oxygen, and sulfur atoms within these rings also introduces a variety of potential sites for further chemical reactions .Mechanism of Action
Target of Action
F2347-1044, also known as IMM-1-104, is a novel dual-MEK inhibitor . Its primary targets are MEK1 and MEK2, which are key components in the MAPK/ERK pathway . This pathway is often activated inappropriately due to mutations in RAS or RAF, leading to oncogenic events in human cancer .
Mode of Action
F2347-1044 is designed to disrupt the phosphorylation of MEK, thereby preventing the activation of ERK1 and ERK2 . This dual-MEK mechanism resists RAF activation of MEK . The compound’s short drug half-life allows for chronic dosing while maintaining a near-zero drug trough, which improves tolerability .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By inhibiting MEK1 and MEK2, F2347-1044 prevents the downstream activation of ERK1 and ERK2 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound has a short plasma half-life, which allows for chronic dosing while maintaining a near-zero drug trough . This characteristic may contribute to its improved tolerability compared to first-generation MEK inhibitors .
Result of Action
F2347-1044 has demonstrated broad antitumor activity and high tolerability across RAS and RAF mutant tumors in vivo . It reduces both ERK and MEK phosphorylation in RAS mutant tumor cells . In vivo tumor pharmacology studies have achieved tumor stasis with regressions observed in certain models .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDLMGEWCTTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.